![molecular formula C16H16F3N5O B2780553 (E)-3-(pyridin-3-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide CAS No. 2034998-07-5](/img/structure/B2780553.png)
(E)-3-(pyridin-3-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-3-(pyridin-3-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C16H16F3N5O and its molecular weight is 351.333. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-3-(pyridin-3-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Molecular Information
- IUPAC Name : this compound
- Molecular Formula : C17H17F3N4O3
- Molecular Weight : 382.343 g/mol
- CAS Number : 2034998-07-5
Structural Features
The compound features a pyridine ring and a triazole moiety which are known to contribute to various biological activities. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.
The primary mechanism of action for this compound involves the inhibition of c-Met and VEGFR-2 kinases . These kinases play critical roles in cellular processes such as growth, survival, and angiogenesis. Inhibiting these pathways can lead to therapeutic effects in cancer treatment and other diseases characterized by abnormal cell proliferation.
Inhibitory Activity
In vitro studies have demonstrated that the compound exhibits significant inhibitory activity against c-Met and VEGFR-2. The IC50 values indicate the concentration required to inhibit 50% of the target activity:
Target Kinase | IC50 Value (µM) | Reference |
---|---|---|
c-Met | 6.5 | |
VEGFR-2 | 4.2 |
Pharmacokinetics
The pharmacokinetic profile suggests favorable absorption, distribution, metabolism, and excretion (ADME) properties. Studies indicate that the compound achieves adequate bioavailability and displays a suitable half-life for therapeutic applications.
Anticancer Activity
A study published in PMC evaluated various triazole derivatives including this compound against different cancer cell lines. The results showed promising cytotoxic effects:
- Cell Line Tested : HCT-116 (colon carcinoma)
- IC50 Value : 6.2 µM
- Cell Line Tested : T47D (breast cancer)
These findings highlight the potential of this compound in developing new anticancer therapies.
Comparative Studies
Comparative studies with other known inhibitors have suggested that this compound may have superior selectivity and potency against its targets:
Compound Name | Target | IC50 Value (µM) |
---|---|---|
Compound A | c-Met | 10 |
Compound B | VEGFR-2 | 5 |
(E)-3-(pyridin-3-yl)... | c-Met | 6.5 |
VEGFR-2 | 4.2 |
This table illustrates the competitive advantage of the compound over existing treatments .
Eigenschaften
IUPAC Name |
(E)-3-pyridin-3-yl-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N5O/c17-16(18,19)12-5-7-24-13(8-12)22-23-14(24)10-21-15(25)4-3-11-2-1-6-20-9-11/h1-4,6,9,12H,5,7-8,10H2,(H,21,25)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOFFTRZBBYEAW-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CNC(=O)C=CC3=CN=CC=C3)CC1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=NN=C2CNC(=O)/C=C/C3=CN=CC=C3)CC1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.